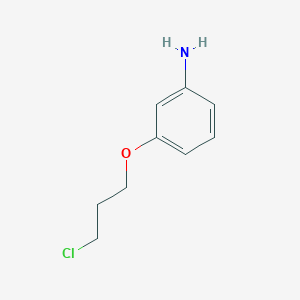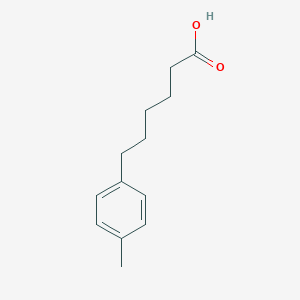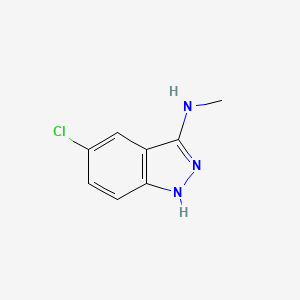![molecular formula C7H3Br3N2 B1629836 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-89-8](/img/structure/B1629836.png)
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of three bromine atoms at positions 4, 6, and 7 of the pyrrolo[3,2-c]pyridine scaffold imparts unique chemical properties, making it a valuable building block for the synthesis of various biologically active molecules.
Métodos De Preparación
The synthesis of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the pyrrolo[3,2-c]pyridine core can be accomplished through cyclization reactions involving appropriate precursors, such as pyrrole and pyridine derivatives.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove bromine atoms. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with diverse properties.
Aplicaciones Científicas De Investigación
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and signal transduction.
Mecanismo De Acción
The mechanism of action of 4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as tubulin in cancer cells. By binding to the colchicine-binding site on tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This mechanism is crucial for its anticancer activity and highlights its potential as a therapeutic agent.
Comparación Con Compuestos Similares
4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine Derivatives: These compounds share the same core structure but differ in the substitution pattern, leading to variations in biological activity and chemical properties.
Pyrrolopyrazine Derivatives: These compounds contain a similar pyrrole ring but are fused with a pyrazine ring instead of pyridine, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3N2/c8-4-5-3(1-2-11-5)6(9)12-7(4)10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJZMPAGIMDHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646782 | |
| Record name | 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-89-8 | |
| Record name | 4,6,7-Tribromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2,2,4,6,6-Pentamethyl-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B1629754.png)




![1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine](/img/structure/B1629760.png)


![1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid](/img/structure/B1629765.png)


![3-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1629772.png)


